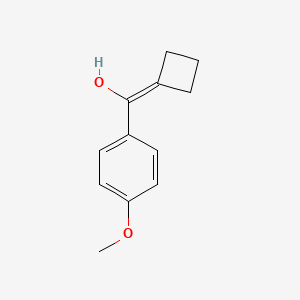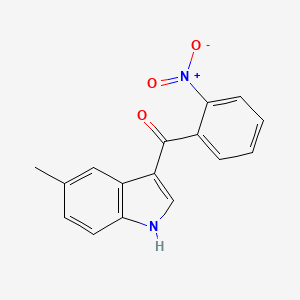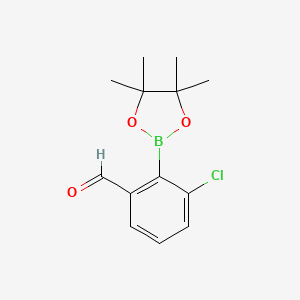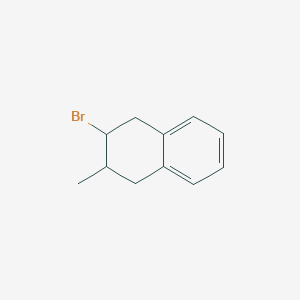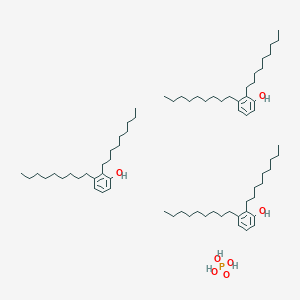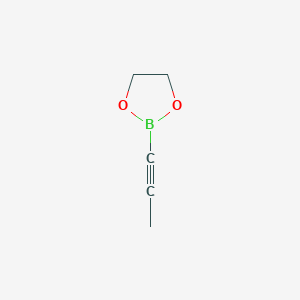
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a 1,3,2-dioxaborolane ring and a prop-1-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a propargyl alcohol derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a terminal alkyne reacts with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The boron atom can participate in substitution reactions, forming new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Alkenes or alkanes.
Substitution: Various boron-containing derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich sites, facilitating reactions such as cross-coupling and addition. The prop-1-yn-1-yl group provides additional reactivity, allowing for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Prop-2-yn-1-yl)-1,3,2-dioxaborolane
- 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborinane
- 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane derivatives
Uniqueness
This compound is unique due to its specific combination of a boron-containing ring and a prop-1-yn-1-yl group. This structure imparts distinct reactivity and stability, making it valuable for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
676145-33-8 |
|---|---|
Molekularformel |
C5H7BO2 |
Molekulargewicht |
109.92 g/mol |
IUPAC-Name |
2-prop-1-ynyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C5H7BO2/c1-2-3-6-7-4-5-8-6/h4-5H2,1H3 |
InChI-Schlüssel |
JNBGLHYAKSJDMQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)C#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)

![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)
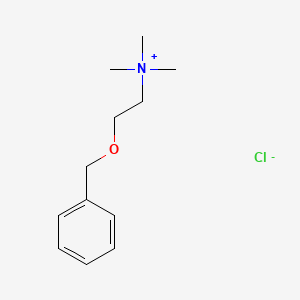
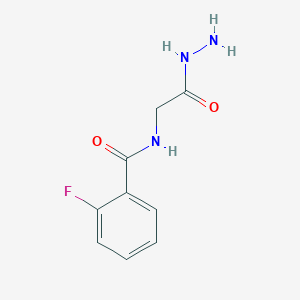
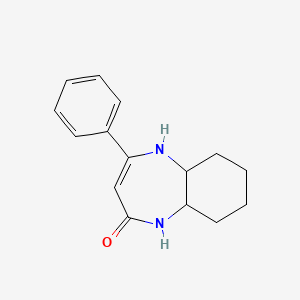
![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
